molecular formula C22H17ClN4O2 B6046602 2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide

2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide

Cat. No. B6046602
M. Wt: 404.8 g/mol
InChI Key: IGXFJDAFZHWDHN-UHFFFAOYSA-N
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Description

The compound “2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities, as they are considered potential therapeutic candidates .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . For instance, one method involves the hydrolysis of a compound, which is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .


Molecular Structure Analysis

The molecular structure of phenoxy acetamide derivatives is confirmed by their physicochemical properties and spectroanalytical data . The structure is based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .


Chemical Reactions Analysis

Phenoxy acetamide derivatives undergo various chemical reactions. For instance, on hydrolysis, a compound can be converted to a corresponding phenoxy acid . The synthesized compounds are evaluated for their in vitro antimicrobial activity against bacterial and fungal species .


Physical And Chemical Properties Analysis

The physical and chemical properties of phenoxy acetamide derivatives are confirmed by their physicochemical properties and spectroanalytical data . These properties are used to study the utilization of drugs and their biological effects .

Mechanism of Action

Target of Action

The compound “2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide” is a related compound of Cetirizine . Cetirizine is a second-generation antihistamine used in the treatment of allergies, hay fever, angioedema, and urticaria It is a major metabolite of hydroxyzine, and a racemic selective H1 receptor antagonist.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide for lab experiments is that it is a highly selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune system function. However, one limitation of this compound is that it can have off-target effects on other JAK family members, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on 2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide. One area of interest is the development of more selective JAK3 inhibitors that can avoid off-target effects. Another area of interest is the potential use of this compound in combination with other immunomodulatory drugs to enhance its therapeutic effects. Finally, there is ongoing research into the potential use of this compound for the treatment of other autoimmune diseases beyond rheumatoid arthritis, psoriasis, and multiple sclerosis.

Synthesis Methods

The synthesis of 2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 1,2-diaminobenzene to form 4-chlorobenzene-1,2-diamine. This compound is then reacted with phthalic anhydride to form the intermediate 4-(4-chlorophenyl)-1-phthalazinylamine. Finally, this intermediate is reacted with 2-(4-hydroxyphenoxy)acetic acid to form this compound.

Scientific Research Applications

2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It works by inhibiting the activity of Janus kinases (JAKs), which play a key role in the signaling pathways that lead to inflammation and immune system activation.

properties

IUPAC Name

2-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c23-15-7-5-14(6-8-15)21-18-3-1-2-4-19(18)22(27-26-21)25-16-9-11-17(12-10-16)29-13-20(24)28/h1-12H,13H2,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXFJDAFZHWDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)OCC(=O)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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